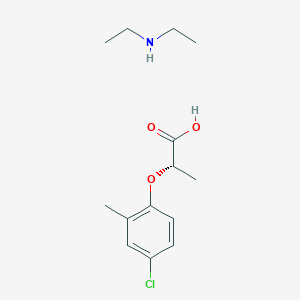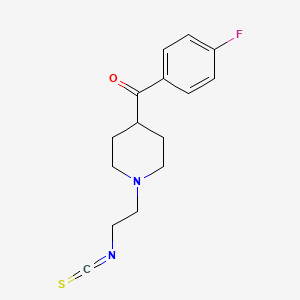
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a complex organic compound with a unique structure It is characterized by its octahydro-naphthalene core, which is substituted with methoxymethyl and tetramethyl groups
Vorbereitungsmethoden
The synthesis of Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common method starts with the octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones. The reaction sequence typically includes Wittig reaction, oxidative hydroboration, oxidation, equilibration, and olefination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene can be compared with similar compounds such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar core structure but differ in their functional groups and substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93777-35-6 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
10-(methoxymethyl)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |
InChI |
InChI=1S/C17H30O/c1-15(2)8-6-12(11-18-5)14-16(3,4)13-7-9-17(14,15)10-13/h12-14H,6-11H2,1-5H3 |
InChI-Schlüssel |
AFMXFPNYAXEBFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2C13CCC(C3)C2(C)C)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















